molecular formula C11H21NO4 B13351273 Methyl (R)-4-((tert-butoxycarbonyl)amino)pentanoate

Methyl (R)-4-((tert-butoxycarbonyl)amino)pentanoate

Cat. No.: B13351273
M. Wt: 231.29 g/mol
InChI Key: YBKKLRAIKSHKBX-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl ®-4-((tert-butoxycarbonyl)amino)pentanoate is a chemical compound commonly used in organic synthesis. It is a derivative of amino acids, specifically designed to protect the amino group during chemical reactions. The tert-butoxycarbonyl (Boc) group is a popular protecting group in peptide synthesis due to its stability under various reaction conditions and its ease of removal.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-4-((tert-butoxycarbonyl)amino)pentanoate typically involves the protection of the amino group of an amino acid with a tert-butoxycarbonyl group. This can be achieved through the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of Methyl ®-4-((tert-butoxycarbonyl)amino)pentanoate follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction parameters is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl ®-4-((tert-butoxycarbonyl)amino)pentanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions typically involve nucleophiles such as amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl ®-4-((tert-butoxycarbonyl)amino)pentanoate has a wide range of applications in scientific research:

    Chemistry: It is used in peptide synthesis as a protecting group for amino acids.

    Biology: The compound is utilized in the study of protein structure and function.

    Medicine: It plays a role in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.

    Industry: The compound is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Methyl ®-4-((tert-butoxycarbonyl)amino)pentanoate involves the protection of the amino group through the formation of a stable Boc group. This prevents unwanted reactions at the amino site during chemical synthesis. The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid, to reveal the free amino group for further reactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl ®-4-((benzyloxycarbonyl)amino)pentanoate: Similar in structure but uses a benzyloxycarbonyl group instead of a Boc group.

    Methyl ®-4-((fluorenylmethoxycarbonyl)amino)pentanoate: Uses a fluorenylmethoxycarbonyl group for protection.

Uniqueness

Methyl ®-4-((tert-butoxycarbonyl)amino)pentanoate is unique due to the stability and ease of removal of the Boc group. This makes it particularly useful in peptide synthesis, where selective protection and deprotection of amino groups are crucial.

Properties

Molecular Formula

C11H21NO4

Molecular Weight

231.29 g/mol

IUPAC Name

methyl (4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate

InChI

InChI=1S/C11H21NO4/c1-8(6-7-9(13)15-5)12-10(14)16-11(2,3)4/h8H,6-7H2,1-5H3,(H,12,14)/t8-/m1/s1

InChI Key

YBKKLRAIKSHKBX-MRVPVSSYSA-N

Isomeric SMILES

C[C@H](CCC(=O)OC)NC(=O)OC(C)(C)C

Canonical SMILES

CC(CCC(=O)OC)NC(=O)OC(C)(C)C

Origin of Product

United States

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